Diisotridecyl peroxydicarbonate

Description

Evolution of Organic Peroxides as Reaction Initiators in Polymer Science

The field of polymer science has been significantly shaped by the use of organic peroxides as initiators for radical polymerization. thousandscomposite.comwikipedia.org This class of compounds contains a peroxide functional group (R-O-O-R'), which is characterized by a weak oxygen-oxygen single bond. wikipedia.org The key to their function is the homolytic cleavage of this bond when subjected to heat or radiation, which produces two free radicals (RO•). pergan.comwikipedia.org These highly reactive species can then initiate a chain reaction, converting small monomer molecules into large, high-molecular-weight polymers. pergan.com

Historically, the understanding and application of these reactions transformed polymer manufacturing from an empirical art to a predictive science in the 20th century. pergan.com Scientists discovered that by selecting different organic peroxides and controlling reaction conditions like temperature, they could tailor the properties of the resulting polymers, such as toughness, flexibility, and durability. thousandscomposite.com This led to the development of a wide array of synthetic materials, including polyethylene, polyvinyl chloride (PVC), and various acrylic resins. pergan.comgmu.edu The evolution of organic peroxides has enabled significant technological advancements, including the creation of more environmentally friendly and specialized materials like biodegradable plastics and superabsorbent polymers. thousandscomposite.com

Diisotridecyl Peroxydicarbonate within the Context of Peroxydicarbonate Chemistry

This compound is a member of the dialkyl peroxydicarbonate family, a specific class of organic peroxides widely used in the polymer industry. ontosight.aitaylorandfrancis.com Peroxydicarbonates are distinguished by the presence of two carbonate groups linked by a peroxide bridge. The general structure is [R-O-C(O)-O]2. The nature of the 'R' group significantly influences the compound's properties, particularly its decomposition kinetics and solubility. nih.gov

The decomposition of peroxydicarbonates can follow different pathways, either a one-bond cleavage of the O-O bond or a two-bond cleavage mechanism, which also involves the fragmentation of a C-O bond. nih.gov This decomposition behavior is critical for its application as an initiator. This compound is noted for its high thermal stability compared to some other peroxydicarbonates, decomposing at relatively high temperatures to release the free radicals that initiate polymerization. ontosight.ai This characteristic allows for its use in specific polymerization processes where higher temperatures are required. ontosight.ai Peroxydicarbonates are considered a preferred class of initiators for certain applications, such as the polymerization of vinyl chloride, due to their efficiency. google.com

| Compound Name | CAS Number | Molecular Formula | Primary Application |

|---|---|---|---|

| This compound | 53220-22-7 (generic) | C28H54O6 | Polymerization Initiator ontosight.ai |

| Diisopropyl peroxydicarbonate | 105-64-6 | C8H14O6 | Polymerization Initiator nih.gov |

| Bis(2-ethylhexyl) peroxydicarbonate | 16111-62-9 | C18H34O6 | PVC Production Initiator polymerization-chem.com |

| Di-n-propyl peroxydicarbonate | 16066-38-9 | C8H14O6 | Polymerization Initiator guidechem.com |

| Di(4-tert-butylcyclohexyl) peroxydicarbonate | 15520-11-3 | C22H38O6 | Polymerization Initiator nouryon.com |

Significance of Peroxydicarbonate Research in Contemporary Materials Science

Research into peroxydicarbonates and other organic peroxides remains a vital area in contemporary materials science. purdue.edu The continuous demand for new polymers with specific, enhanced properties for advanced applications in sectors like automotive, construction, and electronics drives this research. polarismarketresearch.com The ability to precisely control polymerization is key, and the choice of initiator is a critical factor. pergan.com

Modern research focuses on several aspects. One area is the electrosynthesis of peroxodicarbonates, which offers a potentially more sustainable and efficient production method compared to traditional chemical synthesis. nih.govresearchgate.net Scientists are exploring how to generate concentrated peroxodicarbonate solutions via electrolysis for use as powerful and green oxidizers. nih.govresearchgate.net Furthermore, detailed studies on the decomposition mechanisms of peroxydicarbonates using computational methods help in predicting their behavior and designing initiators with tailored activity for specific polymerization processes. nih.gov This fundamental research enables the creation of advanced materials, from high-performance plastics to novel composites, addressing challenges in energy, healthcare, and sustainability. purdue.edupolarismarketresearch.com For instance, the selection of specific peroxides, including peroxydicarbonates, is crucial in producing different grades of PVC with desired properties like color and thermal stability. arkema.com

| Initiator | 10-hr Half-Life Temp. | 1-hr Half-Life Temp. | 1-min Half-Life Temp. |

|---|---|---|---|

| Di(4-tert-butyl-cyclohexyl)-peroxydicarbonate | 48°C | 64°C | 98°C pergan.com |

| Diisopropyl peroxydicarbonate | 47°C | 64°C | 82°C researchgate.net |

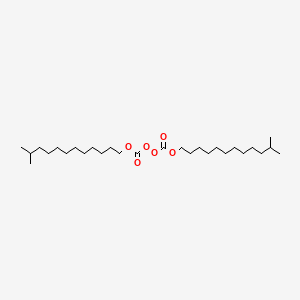

Structure

2D Structure

Properties

CAS No. |

82065-80-3 |

|---|---|

Molecular Formula |

C28H54O6 |

Molecular Weight |

486.7 g/mol |

IUPAC Name |

11-methyldodecoxycarbonyloxy 11-methyldodecyl carbonate |

InChI |

InChI=1S/C28H54O6/c1-25(2)21-17-13-9-5-7-11-15-19-23-31-27(29)33-34-28(30)32-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-26H,5-24H2,1-4H3 |

InChI Key |

QYLYCIMKTCNLGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Peroxydicarbonates

Established Synthetic Routes for Aliphatic Peroxydicarbonates

The conventional and most established method for synthesizing aliphatic peroxydicarbonates, including diisotridecyl peroxydicarbonate, involves the reaction of an appropriate alkyl chloroformate with a peroxide source, typically in an aqueous alkaline medium. This method is widely applied due to its efficiency and scalability.

The general reaction proceeds by reacting at least one alkyl chloroformate with aqueous hydrogen peroxide. google.com The process is conducted under specific conditions to form the desired dialkyl peroxydicarbonate. google.com For instance, dialkyl peroxydicarbonates can be prepared by reacting alkyl chloroformates and aqueous hydrogen peroxide in the presence of a diester of an unsaturated dicarboxylic acid, which acts as a stabilizer. google.com This reaction is typically performed at temperatures ranging from -20°C to 20°C. google.com

A more detailed procedure involves the reaction of an alkali metal peroxide with a haloformate. google.com The alkali metal peroxide is often formed in situ by reacting an inorganic peroxide like hydrogen peroxide with an alkali metal hydroxide (B78521), such as sodium hydroxide. google.com Two moles of the alkali metal hydroxide are typically used for every one mole of the inorganic peroxide. google.com The resulting alkali metal peroxide is then added to a mixture containing the haloformate, a dispersant, and water to produce the peroxydicarbonate. google.com The water serves to disperse the reactants and helps in removing the heat generated from the exothermic reaction. google.com

The haloformates used in this synthesis have the general formula R-O-C(O)-X, where R is an organic radical (containing from 2 to 16 carbon atoms) and X is a halogen, preferably chlorine. google.com For this compound, the corresponding haloformate would be isotridecyl chloroformate.

| Reactant Category | Example Compound | Role in Synthesis |

| Alkyl Haloformate | Isotridecyl Chloroformate | Provides the alkyl carbonate structure. |

| Peroxide Source | Hydrogen Peroxide | Forms the peroxide bridge. |

| Alkali | Sodium Hydroxide | Creates the alkaline medium and forms sodium peroxide. |

| Dispersant | Polyvinyl acetates, Cellulose ethers | Aids in creating a stable dispersion of the product. google.com |

In Situ Formation Strategies for Peroxydicarbonates in Polymerization Systems

Peroxydicarbonates are highly reactive and can lead to explosive polymerization if not handled carefully. google.com To mitigate this risk, in situ formation strategies have been developed where the peroxydicarbonate initiator is generated directly within the polymerization system. google.com This approach allows for precise control over the initiator concentration and, consequently, the rate of polymerization. google.com

The in situ method is particularly applicable to polymerization systems with both a water phase and a monomer phase, such as suspension or emulsion polymerization of vinyl chloride. google.com The process involves adding a peroxide, like hydrogen peroxide or sodium peroxide, to the aqueous phase and the corresponding haloformate to the monomer phase. google.com The peroxydicarbonate forms at the interface of the two phases and decomposes almost immediately to generate the free radicals necessary for polymerization. google.com

This technique offers significant safety and control advantages. By adjusting the concentration of the reactants used to form the peroxydicarbonate, the generation of free radicals can be effectively managed. google.com This avoids the hazards associated with handling pre-formed, highly reactive peroxydicarbonates, which can initiate polymerization with almost explosive force, especially at room temperature. google.com The in situ generation provides a controlled supply of the initiator, which decomposes upon formation, preventing dangerous accumulation. google.com

A similar strategy has been developed for diacyl peroxides, where an anhydride (B1165640) and a peroxy compound (like an inorganic peroxide or organic hydroperoxide) are continuously or intermittently dosed into the polymerization reactor. google.com This method also circumvents the need to transport and handle hazardous peroxides and prevents their premature exhaustion during the reaction. google.com

Advanced Approaches to Peroxydicarbonate Synthesis for Controlled Reactivity

Advanced synthetic methods aim to produce peroxydicarbonates with enhanced stability, purity, and controlled reactivity, often by controlling the physical form of the product.

One advanced approach involves producing peroxydicarbonates as a fine, stable aqueous dispersion. google.com In this method, the reaction between the alkali metal peroxide and the haloformate is carried out in the presence of a dispersant and subjected to homogenization. google.com This process creates small droplets of the peroxydicarbonate, typically 1 to 10 microns in size, dispersed in the aqueous mixture. google.com The resulting product is substantially free of organic solvents and plasticizers and can be directly added to a polymerization reactor. google.com This method avoids the need for dilution with solvents, which can act as contaminants in the polymerization process. google.com The dispersant is often chosen to be similar to the one used in the subsequent polymerization of the monomer. google.com

Another advanced approach is the electrosynthesis of the peroxydicarbonate anion (C₂O₆²⁻). wikipedia.org This can be achieved through the electrolysis of a saturated solution of potassium carbonate or rubidium carbonate in water at low temperatures (e.g., -20°C). wikipedia.org The formal oxidation of two carbonate ions occurs at the anode to form the peroxodicarbonate anion. wikipedia.org This process requires a high anodic overpotential, and electrodes made of materials like boron-doped diamond (BDD) have been shown to be effective. wikipedia.orggoogle.com Recent studies have demonstrated that concentrations of up to 282 mmol/L of peroxodicarbonate can be achieved in an undivided cell using sodium carbonate as the starting material at high current densities. wikipedia.org This electrochemical method offers a pathway to produce peroxodicarbonates from inexpensive and readily available raw materials like carbon dioxide, which can be converted to carbonate/bicarbonate ions in an electrolytic solution. google.comgoogle.com

| Synthesis Approach | Key Feature | Advantage |

| Homogenization Method | Formation of a fine aqueous dispersion (1-10 microns). google.com | Solvent-free product, direct use in polymerization, enhanced stability. google.com |

| Electrosynthesis | Anodic oxidation of carbonate ions. wikipedia.org | Use of inexpensive raw materials (e.g., CO₂), high purity potential. wikipedia.orggoogle.com |

Mechanistic Elucidation of Carbonate Formation in Peroxydicarbonate Synthesis

The formation of the peroxydicarbonate structure involves the creation of an O-O peroxide bridge between two carbonate moieties. The thermolysis of peroxydicarbonates provides insight into the radicals involved. Upon heating, peroxydicarbonates decompose to release two alkoxycarbonyloxyl radicals (ROCO₂•). psu.edu These radicals are the primary initiators in polymerization. psu.edu

The formation of these precursor molecules results from the nucleophilic attack of a peroxo-species on the electrophilic carbonyl carbon of a chloroformate. In the established synthesis using hydrogen peroxide and an alkali hydroxide, the active nucleophile is the hydroperoxide anion (HOO⁻), which is formed in the alkaline medium.

The proposed mechanism involves the following key steps:

Formation of the Peroxide Nucleophile: Hydrogen peroxide reacts with an alkali hydroxide (e.g., NaOH) to form the corresponding alkali metal peroxide or hydroperoxide anion. H₂O₂ + 2 NaOH → Na₂O₂ + 2 H₂O

Nucleophilic Attack: The hydroperoxide anion attacks the carbonyl carbon of the first alkyl chloroformate molecule, displacing the chloride ion to form an alkyl peroxycarbonate intermediate.

Second Nucleophilic Attack: The resulting peroxycarbonate species then attacks a second alkyl chloroformate molecule to form the final dialkyl peroxydicarbonate.

In electrochemical synthesis, the mechanism involves the direct oxidation of carbonate ions (CO₃²⁻) at the anode. wikipedia.org This process forms a carbonate radical anion (CO₃•⁻), which can then dimerize to form the peroxydicarbonate anion (C₂O₆²⁻). researchgate.net This radical-based mechanism highlights the role of single-electron transfer processes in forming the peroxide linkage under electrochemical conditions.

The stability and subsequent reactions of the resulting alkoxycarbonyloxyl radicals are crucial for their function as polymerization initiators. These radicals are known to be more reactive in hydrogen atom abstraction and addition to monomers compared to radicals like the tert-butoxyl radical, which is attributed to the electron-withdrawing effect of the RO group. psu.edu

Decomposition Mechanisms and Radical Generation by Diisotridecyl Peroxydicarbonate

Unimolecular Thermal Decomposition Pathways

The thermal breakdown of Diisotridecyl peroxydicarbonate in a unimolecular fashion is the primary route for the production of radicals. This process is highly dependent on temperature and the inherent stability of the peroxide bond.

The initiation of decomposition for this compound occurs through the homolytic cleavage of the peroxide bond (O–O). nih.gov This bond is inherently weak, with an approximate bond energy of 45 kcal/mol, making it susceptible to scission at elevated temperatures. nih.gov This primary step results in the formation of two isotridecyloxycarbonyl radicals (C₁₃H₂₇O-C(O)O•). The formation of these primary radicals is the rate-determining step for the subsequent reactions that lead to polymerization.

The decomposition of peroxydicarbonates is a subject of detailed mechanistic studies, with two primary pathways proposed: concerted and stepwise cleavage. nih.govontosight.ai

Stepwise Mechanism: This pathway involves the initial homolysis of the O–O bond to form two carboxyl radicals. nih.govontosight.ai These radicals can then undergo a subsequent decarboxylation step, losing carbon dioxide to form alkoxy radicals.

Concerted Mechanism: In this mechanism, the O–O bond cleavage occurs simultaneously with the breaking of one or both C-O bonds, leading directly to the formation of alkyl or alkoxy radicals and carbon dioxide in a single step.

Theoretical studies on similar peroxydicarbonates, such as diethyl peroxydicarbonate, suggest that both one-bond (stepwise) and two-bond (a form of stepwise) cleavage pathways are favorable for initiators with electron-donating alkyl groups. nih.govontosight.ai The isotridecyl group, being an electron-donating alkyl group, would suggest that a stepwise mechanism is likely.

The nature of the alkyl group in a peroxydicarbonate molecule significantly impacts its thermal stability and decomposition kinetics. nih.gov Longer and more branched alkyl chains, like the isotridecyl group, can influence the decomposition temperature and half-life of the initiator. Generally, bulkier alkyl groups can lower the thermal stability of the peroxide.

| Compound | SADT (°C) | Emergency Temperature (Tₑ) (°C) | Control Temperature (T꜀) (°C) |

|---|---|---|---|

| Perkadox® 26 (Di(tetradecyl) peroxydicarbonate) | 35 | 25 | 20 |

Data sourced from Nouryon's technical datasheet for Perkadox® 26, a product containing Di(tetradecyl) peroxydicarbonate. nouryon.com This data is presented as an illustrative example for a long-chain peroxydicarbonate.

This data indicates that long-chain peroxydicarbonates are thermally sensitive and require temperature-controlled storage and transport to prevent hazardous self-accelerating decomposition. nouryon.com

Formation and Subsequent Reactions of Carboxyl and Alkyl Radicals

The primary radicals formed from the O-O bond scission are highly reactive and undergo further transformations to generate the radicals that directly participate in polymerization.

The isotridecyloxycarbonyl radicals (C₁₃H₂₇O-C(O)O•) produced during the initial homolysis are generally unstable. They readily undergo decarboxylation, which is the elimination of a molecule of carbon dioxide (CO₂), to form isotridecyloxy radicals (C₁₃H₂₇O•). This decarboxylation step is typically very rapid. The driving force for this reaction is the formation of the stable CO₂ molecule.

The highly reactive isotridecyloxy radicals (C₁₃H₂₇O•) can then initiate polymerization by adding across the double bond of a monomer molecule. openstax.org This addition creates a new carbon-centered radical on the monomer, which can then propagate the polymer chain by adding to another monomer.

The reactivity of the isotridecyl radical is characteristic of other alkyl radicals in polymerization processes. libretexts.org Besides initiation, these radicals can also participate in chain transfer reactions, where they abstract an atom (commonly hydrogen) from another molecule, terminating one polymer chain and potentially starting another. libretexts.org The large and branched structure of the isotridecyl group can also introduce steric effects that may influence the regioselectivity of its addition to unsymmetrical monomers.

Induced Decomposition Phenomena and Chain Reactions

The decomposition of this compound (DITDPC) is not solely governed by simple unimolecular homolysis; it can be significantly influenced by its surrounding chemical environment, leading to induced decomposition and complex chain reactions. This phenomenon is particularly critical in polymerization systems where DITDPC is used as an initiator. The rate of peroxide consumption can be accelerated by the attack of radicals on the peroxide's O-O bond, a process known as radical-induced decomposition or chain transfer to the initiator.

The nature of the solvent can also play a pivotal role. Certain solvents can react with the primary radicals generated from DITDPC, forming solvent-derived radicals which may then participate in inducing the decomposition of more peroxide molecules. The extent of this solvent-induced decomposition varies depending on the solvent's reactivity and its concentration.

Computational and Theoretical Insights into Radical Generation

Computational chemistry offers a powerful lens to examine the intricate details of DITDPC decomposition at the molecular level. Theoretical models provide insights into reaction energetics, transition state structures, and the dynamics of radical formation, complementing experimental observations.

Quantum chemical methods are instrumental in elucidating the mechanism of thermal decomposition for peroxydicarbonates. Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are commonly employed to calculate the potential energy surface of the decomposition reaction. For dialkyl peroxydicarbonates, these calculations support a concerted, two-bond scission mechanism where the O-O bond and two C-O bonds break simultaneously, releasing two molecules of carbon dioxide and generating two alkyl radicals.

These computational approaches allow for the determination of key energetic barriers, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), which govern the decomposition rate. While specific computational studies on DITDPC are not extensively documented in publicly available literature, data from structurally similar peroxydicarbonates provide valuable insights. The size and structure of the alkyl group can influence the stability of the resulting radical and thus affect the activation energy.

Below is a table illustrating typical activation parameters for the decomposition of related dialkyl peroxydicarbonates, as determined by computational methods.

Table 1: Calculated Activation Parameters for Dialkyl Peroxydicarbonate Decomposition This data is representative of similar compounds and serves to illustrate the typical values obtained through computational chemistry.

| Compound | Computational Method | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

|---|---|---|---|

| Diethyl peroxydicarbonate | DFT (B3LYP) | 115.5 | 38.9 |

| Di-n-propyl peroxydicarbonate | DFT (B3LYP) | 119.2 | 45.1 |

| Di-sec-butyl peroxydicarbonate | DFT (B3LYP) | 112.1 | 30.5 |

These calculations help in understanding the inherent stability of the initiator and predicting its decomposition behavior under various temperature conditions.

Following the initial decomposition event, Molecular Dynamics (MD) simulations provide a dynamic view of the subsequent behavior of the generated radicals. MD can simulate the trajectory of each particle in the system, offering insights into processes that are difficult to observe experimentally, such as the "cage effect."

When a DITDPC molecule decomposes, the resulting pair of isodecyloxycarbonyl radicals (or the subsequent isodecyl radicals after decarboxylation) are formed within a "cage" of surrounding solvent or monomer molecules. These radicals can either diffuse out of this cage to initiate polymerization or recombine within it, which reduces the initiator's efficiency. MD simulations can model the probability of cage escape by taking into account factors like solvent viscosity and the size of the radicals.

Furthermore, MD simulations can be used to model the very first steps of polymerization. By simulating the interactions between the initiator-derived radicals and monomer units, researchers can study the rate of the initial propagation steps and how the bulky isodecyl group from the initiator might influence the stereochemistry and structure of the growing polymer chain. The choice of an accurate force field, which defines the potential energy of the system, is critical for the predictive power of these simulations. While specific MD studies on DITDPC are not common, the methodology is well-established for studying radical polymerization initiation.

Kinetic Analysis of Diisotridecyl Peroxydicarbonate Decomposition

Experimental Determination of Decomposition Rates and Half-Lives

The rate of thermal decomposition of organic peroxides is typically determined by monitoring the disappearance of the peroxide over time at a constant temperature. The stability of a peroxide is conveniently expressed by its half-life (t½), which is the time required for half of the initial quantity of the peroxide to decompose at a specific temperature. pergan.com This parameter is crucial for selecting the appropriate initiator for a given polymerization process, as it dictates the temperature range over which the initiator will be effective. researchgate.net

Below is a table illustrating the half-life of various peroxydicarbonates at different temperatures, which serves as a representative guide for the expected behavior of diisotridecyl peroxydicarbonate.

| Peroxydicarbonate Derivative | 10-hour Half-Life Temp. (°C) | 1-hour Half-Life Temp. (°C) | 1-minute Half-Life Temp. (°C) |

| Di-(4-tert-butyl-cyclohexyl)-peroxydicarbonate | 48 | 64 | 98 |

| Diisopropyl peroxydicarbonate | 40 | 61 | - |

| Dicetyl peroxydicarbonate | 45-65 (polymerization range) | - | - |

Note: The data presented is for analogous compounds and is intended to be representative of the kinetic behavior of this compound. Specific values for this compound may vary.

Kinetic Modeling of Thermal Decomposition Processes

Kinetic modeling of the thermal decomposition of peroxides is essential for predicting their behavior under various process conditions and for assessing potential thermal hazards. researchgate.netresearchgate.net Such models are typically based on the fundamental chemical reactions occurring during decomposition. The primary step in the decomposition of this compound is the homolytic cleavage of the oxygen-oxygen bond to form two isotridecyloxycarbonyloxyl radicals.

For many organic peroxides, the decomposition can be adequately described by a first-order kinetic model. researchgate.net However, in some cases, especially under adiabatic conditions, more complex models that account for the heat generated during decomposition are necessary. researchgate.net Techniques like differential scanning calorimetry (DSC) are often employed to obtain the experimental data needed to determine the kinetic parameters for these models, such as the activation energy and the pre-exponential factor. scholaris.ca The development of a comprehensive kinetic model allows for the simulation of the decomposition process, which is invaluable for process optimization and safety analysis. researchgate.net

Activation Parameters and Their Dependence on Environmental Factors (e.g., Solvent Effects)

The activation parameters, primarily the activation energy (Ea) and the pre-exponential factor (A), are key values derived from kinetic studies that quantify the temperature dependence of the decomposition rate, as described by the Arrhenius equation. The activation energy represents the minimum energy required for the peroxide bond to break and initiate decomposition.

Environmental factors, particularly the choice of solvent, can have a significant impact on these activation parameters. researchgate.netsemanticscholar.org Solvents can influence the rate of decomposition of peroxides in several ways:

Solvation Effects: The solvent can stabilize the transition state of the O-O bond cleavage, thereby lowering the activation energy and accelerating the decomposition. researchgate.net Electrophilic solvation, in particular, can weaken the peroxide bond. researchgate.net

The effect of the solvent on the decomposition rate is a complex phenomenon that depends on the specific properties of both the peroxide and the solvent. researchgate.net Therefore, the selection of a solvent for a process involving this compound must consider not only its solubility characteristics but also its potential influence on the decomposition kinetics.

Time-Resolved Spectroscopic Studies of Intermediate Radical Species

The thermal decomposition of this compound proceeds through the formation of highly reactive radical intermediates. The primary radicals formed are isotridecyloxycarbonyloxyl radicals. These primary radicals can then undergo further reactions, such as decarboxylation to form isotridecyl radicals and carbon dioxide.

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when used with spin-trapping techniques, is a powerful method for identifying and characterizing the radical species formed during the thermolysis of peroxydicarbonates. rsc.org Studies on analogous peroxydicarbonates have confirmed the formation of the expected alkoxycarbonyloxyl radicals as well as secondary carbon-centered radicals. rsc.org These secondary radicals can arise from hydrogen atom abstraction from the parent peroxide or the solvent. rsc.org

While EPR provides valuable information about the structure of the radical intermediates, time-resolved spectroscopic techniques would be required to study their kinetics directly. Techniques such as laser flash photolysis coupled with transient absorption spectroscopy could, in principle, be used to monitor the formation and decay of these short-lived radical species in real-time. Such studies would provide direct insight into the rate constants of the individual elementary steps of the decomposition mechanism. However, specific time-resolved spectroscopic studies on the intermediate radical species from this compound decomposition are not prominently featured in the available scientific literature.

Applications in Advanced Polymerization Processes

Principles of Free-Radical Polymerization Initiation by Peroxydicarbonates

Free-radical polymerization is a fundamental process for producing a wide array of polymers, initiated by molecules that can generate radical species under mild conditions. wikipedia.org Organic peroxides, including peroxydicarbonates like DTDC, are a primary class of such initiators. compositesone.com The process begins with the thermal decomposition of the initiator, which involves the homolytic cleavage of the weak oxygen-oxygen bond within the peroxide functional group (R-O-O-R'). wikipedia.orgpergan.comfujifilm.com This decomposition generates two highly reactive alkoxy radicals (RO•). wikipedia.org

Role in Low-Density Polyethylene (LDPE) Production

The production of low-density polyethylene (LDPE) is a high-pressure, high-temperature process that relies on free-radical polymerization. sapub.orgconicet.gov.ar This process is typically carried out in either tubular or autoclave reactors at pressures ranging from 1,000 to 3,000 atm and temperatures that can exceed 250°C. sapub.orgresearchgate.net Organic peroxides are the standard initiators for this bulk polymerization process. pergan.comsapub.org

In modern LDPE production, particularly in tubular reactors, a mixture of different peroxides is often used. conicet.gov.ar These initiators are injected at various points along the reactor to control the reaction rate and temperature profile. conicet.gov.argoogle.com Peroxydicarbonates are among the classes of initiators employed in these complex systems. pergan.compergan.com The selection of a specific initiator or a blend of initiators allows for precise control over the polymerization process, influencing the final properties of the LDPE resin. google.com The high-pressure conditions make kinetic studies challenging, but the fundamental free-radical mechanism initiated by the thermal decomposition of peroxides is well-established. sapub.orgresearchgate.net

Efficacy in Polyvinyl Chloride (PVC) Manufacturing

Polyvinyl chloride (PVC) is predominantly manufactured via suspension polymerization of vinyl chloride monomer (VCM). scispace.comarkema.com This process involves dispersing droplets of VCM in water, with a monomer-soluble initiator like a peroxydicarbonate dissolved within these droplets. scispace.comgoogle.com The polymerization proceeds as a bulk polymerization within each suspended droplet. pergan.com

Peroxydicarbonates are one of the three main classes of organic peroxides used for VCM polymerization, alongside diacyl peroxides and peroxyesters. arkema.com The selection of an initiator is crucial and is primarily determined by its decomposition rate at a given temperature, which in turn influences the molecular weight (expressed by the K-value) of the resulting PVC resin. arkema.com Different grades of PVC, from rigid to flexible, are produced by carefully controlling the polymerization temperature and initiator choice. arkema.com Using a mixture of initiators with different decomposition rates (fast, mild, and slow) is a technique employed to enhance productivity and influence the morphological properties of the final PVC grains, such as bulk density and porosity. researchgate.net While peroxyesters may be chosen for applications requiring better color, peroxydicarbonates are effective and widely used initiators in the PVC industry. arkema.com

Initiation of (Co)polymerization of (Meth)acrylates

Diisotridecyl peroxydicarbonate is also effective in initiating the polymerization of acrylic and methacrylic monomers. pergan.compergan.comjustia.com These monomers can be polymerized via free-radical mechanisms to produce a wide range of polymers with diverse applications, from plastics to coatings and adhesives. google.combeilstein-journals.org The fundamental initiation mechanism is the same as in other free-radical systems: the thermal decomposition of the peroxydicarbonate generates radicals that add to the vinyl group of the (meth)acrylate monomer. rsc.org

The choice of initiator affects the polymerization rate and the properties of the final polymer. researchgate.net In some advanced applications, such as the formulation of polymerizable compositions for composite materials, various peroxides, including peroxydicarbonates, are listed as suitable initiators to achieve desired curing characteristics and material properties. justia.com The polymerization can be carried out in bulk, solution, or suspension, depending on the specific monomer and intended application. pergan.com

Utilization in Specialty Monomer Polymerization (e.g., Diethylene Glycol Di(allyl carbonate))

Beyond commodity polymers, peroxydicarbonates are used to initiate the polymerization of specialty monomers. A prominent example is diethylene glycol di(allyl carbonate), often known by the trade name CR-39, which is used to produce high-quality optical lenses and other transparent, impact-resistant materials. ecust.edu.cnmdpi.com The polymerization of this monomer is a free-radical process where initiators like diisopropyl peroxydicarbonate are commonly used. mdpi.comgoogle.com

Impact on Polymer Microstructure and Molecular Weight Distribution

The choice of initiator has a significant impact on the microstructure and molecular weight distribution of the resulting polymer. The rate of initiation, determined by the initiator's decomposition kinetics, directly influences the concentration of growing polymer chains. A higher initiation rate generally leads to the formation of a larger number of shorter polymer chains, resulting in a lower average molecular weight.

Comparative Analysis with Other Organic Peroxide Initiators in Industrial Processes

This compound belongs to the broader class of organic peroxides, which also includes diacyl peroxides (e.g., benzoyl peroxide, lauroyl peroxide), peroxyesters, dialkyl peroxides, and hydroperoxides. compositesone.compergan.com The primary distinguishing feature among these initiators is their decomposition temperature, often characterized by their half-life at a specific temperature. pergan.compergan.com

Decomposition Temperature: Peroxydicarbonates are generally considered low-to-medium temperature initiators. They decompose at lower temperatures compared to initiators like dibenzoyl peroxide or dicumyl peroxide, making them suitable for processes that require initiation in the 40°C to 70°C range, such as PVC suspension polymerization. arkema.com Azo initiators, like azobisisobutyronitrile (AIBN), are another class of initiators that compete in similar temperature ranges but produce carbon-centered radicals and nitrogen gas upon decomposition, which can be advantageous in certain systems to avoid side reactions associated with oxygen-centered radicals. wikipedia.org

Application in PVC Production: In PVC manufacturing, peroxydicarbonates are often compared with peroxyesters and diacyl peroxides. While peroxydicarbonates are highly active, peroxyesters like tert-amyl peroxyneodecanoate may be preferred for producing resins with lower color and higher purity. arkema.com

Redox Systems: For even lower temperature applications, redox initiation systems are used. These systems pair an oxidizing agent (like a peroxide) with a reducing agent (like an amine), which significantly lowers the decomposition activation energy of the peroxide, allowing polymerization to occur at or below room temperature. researchgate.netalfachemic.com This is a different initiation mechanism than the purely thermal decomposition of DTDC.

The selection of an initiator is a multi-faceted decision based on the polymerization temperature, the monomer being used, the desired reaction rate, and the required properties of the final polymer. pergan.comarkema.com

Interactive Data Table: Comparison of Organic Peroxide Initiator Classes

| Initiator Class | Typical Decomposition Temperature (1-hr Half-Life) | Primary Radical Type | Key Industrial Applications |

| Peroxydicarbonates | 60-70°C | Alkoxycarbonyl | PVC, LDPE, Acrylics |

| Diacyl Peroxides | 70-100°C | Acyl, Aryl | Polystyrene, Acrylics, PVC |

| Peroxyesters | 70-120°C | Alkoxy, Acyl | LDPE, PVC, Polystyrene |

| Dialkyl Peroxides | 120-160°C | Alkoxy | Cross-linking, LDPE |

| Hydroperoxides | >130°C (often used in Redox) | Alkoxy | Emulsion Polymerization (Redox) |

Optimization of Polymerization Reaction Parameters and Control in Advanced Polymerization Processes Utilizing this compound

This compound (DTDC), a member of the peroxydicarbonate family of initiators, offers distinct advantages in the synthesis of polymers due to its decomposition kinetics and solubility characteristics. The optimization and precise control of polymerization reaction parameters are paramount to achieving desired polymer properties, such as molecular weight, molecular weight distribution (MWD), particle size, and morphology. This section delves into the application and control of DTDC in various advanced polymerization systems.

Homogeneous Polymerization Systems (Bulk and Solution)

In homogeneous polymerization systems, such as bulk and solution polymerization, the initiator, monomer, and resulting polymer are all in the same phase. The control of these processes when initiated by this compound hinges on the careful manipulation of initiator concentration, temperature, and, in the case of solution polymerization, the nature of the solvent.

The rate of polymerization in free-radical systems is directly influenced by the concentration of the initiator. An increase in the concentration of this compound leads to a higher rate of radical generation, which in turn accelerates the polymerization rate. However, this also typically results in a decrease in the average molecular weight of the polymer, as a higher concentration of primary radicals leads to the formation of a larger number of shorter polymer chains.

Temperature is another critical parameter that governs the decomposition rate of this compound and, consequently, the polymerization kinetics. The half-life of the initiator decreases exponentially with an increase in temperature, leading to a faster initiation rate. This allows for the modulation of the polymerization rate and can be used to control the molecular weight of the resulting polymer. For instance, conducting the polymerization at a lower temperature over a longer period can yield polymers with higher molecular weights.

In solution polymerization, the choice of solvent can significantly impact the polymerization kinetics and polymer properties. The solvent can affect the solubility of the monomer and the resulting polymer, as well as the decomposition rate of the initiator. The viscosity of the reaction medium, which is managed by the solvent, also plays a crucial role in heat dissipation and controlling the "gel effect" or autoacceleration, which can lead to a rapid and uncontrolled increase in polymerization rate and molecular weight.

Table 1: Illustrative Influence of Initiator Concentration and Temperature on Molecular Weight in a Homogeneous Polymerization System

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| This compound Conc. | Low | High | Low |

| Temperature | Low | Low | High |

| Resulting Molecular Weight | High | Low | Medium |

| Polymerization Rate | Slow | Fast | Fast |

This table provides a qualitative representation of the expected trends.

Heterogeneous Polymerization Systems (Suspension and Emulsion)

Heterogeneous polymerization systems, including suspension and emulsion polymerization, involve the polymerization of a monomer dispersed as droplets or micelles in a continuous phase, typically water. This compound, being oil-soluble, is a suitable initiator for these processes, particularly for suspension polymerization.

In suspension polymerization , the monomer is dispersed as droplets in an aqueous phase with the aid of a suspending agent. The initiator is dissolved in the monomer droplets, and polymerization proceeds within these "micro-reactors." The control of particle size and morphology is a key objective in suspension polymerization. This is influenced by factors such as the type and concentration of the suspending agent, the agitation speed, and the monomer-to-water ratio. The choice of initiator, including this compound, can also play a role. The decomposition rate of the initiator affects the rate of polymerization within the droplets, which in turn can influence the viscosity and surface tension of the droplets, thereby affecting their stability and final particle size. For instance, a faster polymerization rate can lead to a more rapid increase in viscosity, which can help to stabilize the droplets against coalescence, potentially leading to a smaller and more uniform particle size distribution.

Table 2: Key Parameters for Controlling Particle Properties in Heterogeneous Polymerization with this compound

| Polymerization Type | Key Control Parameters | Effect on Particle Properties |

| Suspension | Agitation Speed, Suspending Agent Type/Conc., Initiator Conc. | Controls particle size, size distribution, and porosity. |

| Emulsion (Miniemulsion) | Surfactant/Co-stabilizer Conc., Initiator Conc., Homogenization | Determines droplet/particle size and stability. |

Frontal Polymerization Applications

Frontal polymerization is a process where a localized reaction zone propagates through a monomer/initiator mixture, driven by the heat of polymerization. The selection of an appropriate thermal initiator is crucial for sustaining the propagating front. The initiator must have a decomposition temperature that is reached or exceeded by the heat generated from the polymerization reaction.

While there is limited specific research on the use of this compound in frontal polymerization, peroxydicarbonates, in general, are potential candidates due to their thermal decomposition characteristics. The control of frontal polymerization is achieved by modulating the front velocity and the maximum temperature reached. These are influenced by the initiator concentration, the type of monomer, and the presence of any inert fillers or solvents.

A higher concentration of a suitable initiator like a peroxydicarbonate would be expected to increase the front velocity and potentially the front temperature, as more radicals are generated, leading to a faster and more exothermic reaction. The thermal properties of the initiator, such as its activation energy and decomposition kinetics, are critical for modeling and controlling the frontal polymerization process. The relatively low decomposition temperature of some peroxydicarbonates could be advantageous for initiating fronts in monomers with lower polymerization exothermicity or in systems where lower curing temperatures are desired.

Advanced Analytical Techniques for Peroxydicarbonate Studies

Spectroscopic Characterization for Molecular Structure and Purity (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the fundamental characterization of Diisotridecyl peroxydicarbonate, providing insights into its molecular framework and the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR spectral data for this compound are not widely published, the expected chemical shifts can be predicted based on its structure. The long tridecyl chains would exhibit a series of overlapping signals in the aliphatic region (approximately 0.8-1.7 ppm in ¹H NMR and 14-32 ppm in ¹³C NMR). The protons and carbons closest to the oxygen atoms of the peroxydicarbonate group would be deshielded, appearing at lower field strengths. For instance, the methylene (B1212753) groups (-CH₂-O-) adjacent to the oxygen are anticipated to resonate around 4.0-4.5 ppm in the ¹H NMR spectrum. libretexts.org The carbonyl carbon of the peroxydicarbonate group is expected to have a characteristic chemical shift in the ¹³C NMR spectrum, typically in the range of 150-170 ppm. Quantitative NMR (qNMR) can also be employed to determine the purity of the compound by integrating the signals of this compound against a certified internal standard.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional groups within the this compound molecule. The most prominent absorption band is expected to be the strong C=O stretching vibration of the peroxydicarbonate group, typically appearing in the region of 1820-1780 cm⁻¹ and often observed as a doublet. The O-O stretching vibration is generally weak and difficult to observe. The presence of the long alkyl chains will be confirmed by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The C-O stretching vibrations of the peroxydicarbonate moiety are expected to appear in the 1000-1200 cm⁻¹ range. uky.edu FTIR spectroscopy is particularly useful for monitoring the synthesis of the compound and for detecting the presence of starting materials or degradation products, such as the corresponding alcohol (isotridecanol) or carboxylic acid. xjtu.edu.cn

Chromatographic Separations and Quantification (e.g., GC, HPLC)

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification, which is critical for quality control and reaction monitoring.

Gas Chromatography (GC): The analysis of organic peroxides by GC is challenging due to their thermal lability. ontosight.ai Direct analysis of this compound by GC would likely lead to on-column decomposition, yielding inaccurate results. Therefore, GC methods for peroxides often involve derivatization to a more stable compound before analysis. However, for some thermally more stable peroxides, carefully controlled GC conditions with low injector and oven temperatures can be employed. epa.gov Given the high molecular weight and likely low volatility of this compound, GC is not the preferred method for its direct analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and quantification of organic peroxides like this compound. inflibnet.ac.in Reversed-phase HPLC with a C18 column is commonly employed, using a mobile phase mixture of acetonitrile (B52724) or methanol (B129727) and water. google.comnih.gov Detection is typically achieved using a UV detector, as the peroxydicarbonate functional group has a UV absorbance, although it is not a strong chromophore. google.com For enhanced sensitivity and specificity, post-column derivatization techniques can be used. inflibnet.ac.in HPLC methods are crucial for assaying the purity of this compound, identifying and quantifying impurities, and monitoring its concentration in polymerization reactions. organicchemistrydata.org

Interactive Table: General HPLC Parameters for Organic Peroxide Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis, Refractive Index (RI), or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient to moderately elevated (e.g., 30-40 °C) |

Thermal Analysis Methods for Decomposition Onset and Energetics (e.g., DSC, TGA)

Thermal analysis techniques are critical for determining the thermal stability and decomposition characteristics of this compound, which are vital for ensuring safe handling, storage, and application.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with the thermal transitions of a material as a function of temperature. For this compound, DSC analysis reveals a sharp exothermic peak corresponding to its decomposition. The onset temperature of this exotherm provides an indication of the temperature at which decomposition begins. The area under the peak is proportional to the enthalpy of decomposition (ΔHd), a measure of the energy released during the process. This information is crucial for assessing the thermal hazard of the compound. The Self-Accelerating Decomposition Temperature (SADT) is a critical safety parameter derived from thermal stability data, often estimated from DSC results under specific test conditions. organicchemistrydata.orgnih.gov For this compound, the SADT is reported to be low, necessitating temperature-controlled transport and storage. aidic.itresearchgate.netresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When this compound is heated, TGA will show a significant mass loss corresponding to its decomposition into volatile products. The TGA curve provides information on the decomposition temperature range and the stability of the compound under the experimental conditions. TGA can be used in conjunction with DSC to provide a more complete picture of the thermal decomposition process.

Interactive Table: Thermal Properties of this compound (from transportation data)

| Property | Value | Reference |

| Control Temperature | -10 °C | researchgate.netresearchgate.net |

| Emergency Temperature | 0 °C | researchgate.netresearchgate.net |

Note: These temperatures are for transportation and indicate the need for refrigeration to prevent self-accelerating decomposition.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Characterization

The primary function of this compound as a polymerization initiator is its ability to generate free radicals upon decomposition. ontosight.ai Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is the most direct technique for detecting and characterizing these transient radical species. researchgate.net

Environmental Fate and Behavior of Peroxydicarbonate Compounds General Class

Environmental Degradation Pathways

The degradation of peroxydicarbonates in the environment proceeds through several key pathways, significantly influenced by the surrounding environmental conditions such as the presence of water, light, and microbial populations.

Abiotic transformation processes are chemical reactions that occur without the involvement of living organisms. For peroxydicarbonates, the most significant of these are hydrolysis and photolysis.

Hydrolysis

Peroxydicarbonates are generally characterized by their instability in aqueous environments, leading to rapid hydrolysis. The ester linkages in the peroxydicarbonate molecule are susceptible to cleavage when they come into contact with water. This process is often the primary degradation pathway in aquatic systems.

For instance, studies on analogous compounds provide insight into this behavior. Bis(2-ethylhexyl) peroxydicarbonate is known to undergo immediate hydrolytic degradation upon contact with water. europa.eu This rapid breakdown means that the potential for exposure of aquatic organisms to the parent compound is significantly limited, with the focus shifting to the resulting degradation products. europa.eu Similarly, sodium peroxodicarbonate exhibits low thermal stability and decomposes at room temperature with a reported half-life of 69 minutes, illustrating the inherent instability of the peroxydicarbonate structure. ecetoc.org

| Compound | Observation | Source |

|---|---|---|

| Bis(2-ethylhexyl) peroxydicarbonate | Undergoes immediate hydrolytical degradation in contact with water. | europa.eu |

| Sodium peroxodicarbonate | Decomposes at room temperature with a half-life of 69 minutes. | ecetoc.org |

Photolysis

Photolysis is the degradation of a chemical compound by light. The weak oxygen-oxygen bond in the peroxide group makes peroxydicarbonates potentially susceptible to cleavage by solar radiation. The absorption of ultraviolet (UV) radiation can provide the energy needed to break this bond, initiating a series of radical reactions.

Biotic degradation involves the breakdown of chemical substances by microorganisms such as bacteria and fungi. This is a crucial pathway for the removal of many organic compounds from the environment. The biodegradability of a substance is typically assessed using standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Biodegradation in Water

The "Ready Biodegradability" of a chemical is often evaluated using the OECD 301 test series. oecd.orgaropha.com These tests determine if a substance can be rapidly and ultimately biodegraded by microorganisms under aerobic aquatic conditions. A substance is generally considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., 60% of its theoretical carbon dioxide production) within a 10-day window during a 28-day test period. oecd.org

For long-chain dialkyl peroxydicarbonates, data on analogous compounds suggests they can be biodegradable. For example, di(2-ethylhexyl) peroxydicarbonate has been shown to be readily biodegradable, although it failed to meet the strict 10-day window criterion in one study. europa.eu This indicates that while the compound can be broken down by microorganisms, the rate may be slower than that of more readily biodegradable substances. The long alkyl chains of diisotridecyl peroxydicarbonate may influence its bioavailability and, consequently, its biodegradation rate.

| Compound | Test Guideline | Result | Source |

|---|---|---|---|

| Di(2-ethylhexyl) peroxydicarbonate | OECD 301B (similar) | Readily biodegradable, but failing the 10-day window. | europa.eu |

Biodegradation in Soil

When peroxydicarbonates enter the terrestrial environment, their fate is governed by transformation processes in the soil. The OECD 307 guideline outlines a method for assessing the aerobic and anaerobic transformation of substances in soil. This test measures the rate of degradation of the parent substance and identifies the formation and decline of major transformation products over a period that typically does not exceed 120 days. The results provide an estimation of the substance's persistence in soil environments. While specific OECD 307 data for this compound was not found, this standard methodology would be used to determine its degradation kinetics and pathway in soil.

Environmental Transport and Distribution Modeling

Environmental transport and distribution models are computational tools used to predict how a chemical will move through and partition between different environmental compartments, such as air, water, soil, and sediment. These models use the physicochemical properties of a substance (e.g., vapor pressure, water solubility, octanol-water partition coefficient) along with environmental parameters to estimate its likely distribution and concentration over time.

For organic peroxides, a key consideration for transport is their thermal instability. Due to the risk of self-accelerating decomposition, which can be explosive, organic peroxides are assigned to a dedicated transport hazard class (Class 5.2). europa.eu Regulations for their transport often require temperature control to ensure safety. europa.eu

While sophisticated multimedia environmental fate models exist for other classes of persistent organic pollutants, specific models detailing the environmental transport and distribution of peroxydicarbonates are not widely documented in the available literature. The rapid degradation of these compounds, particularly through hydrolysis, would be a critical input for any such model. This rapid degradation suggests that long-range transport of the parent peroxydicarbonate compound is unlikely. Instead, the transport and distribution of the degradation products, such as the corresponding long-chain alcohols, would be of greater environmental relevance.

Future Research Trajectories and Innovative Applications

Design and Synthesis of Next-Generation Peroxydicarbonate Initiators

The development of new organic peroxide initiators is driven by the need for enhanced safety, efficiency, and sustainability in polymer production. Research is focused on creating "eco-premium" alternatives that minimize or eliminate toxic decomposition products. An example of this trend is the development of initiators that offer handling and dosing advantages, such as moving from solid to liquid formulations for easier integration into continuous processes.

Innovations in this area have led to new peroxide formulations for specific applications like polyvinyl chloride (PVC) production. These include food-contact-approved and methanol-free suspensions and emulsions, which are intrinsically safer for transport, storage, and use compared to traditional solvent-based formulations.

A key area of innovation is in controlled rheology polypropylene (B1209903) (CR-PP). Next-generation peroxides have been developed that are highly efficient for this process, offering cost-effectiveness and producing low levels of volatile decomposition products. These advanced initiators have secured approvals for food contact applications, highlighting their improved safety and performance profiles.

| Initiator Type | Key Innovations & Advantages | Relevant Applications |

| Eco-Premium Liquid Peroxides | Free of toxic decomposition products; Easy-to-dose liquid form. | Acrylics polymerization, Polymer polyols |

| Advanced PVC Formulations | Food-contact approved; Methanol-free; Improved safety (suspensions/emulsions). | PVC industry |

| High-Efficiency CR-PP Initiators | Cost-effective; Low volatile organic compounds (VOCs); Excellent organoleptic properties. | Controlled Rheology Polypropylene (CR-PP) |

Integration into Controlled Radical Polymerization (CRP) Architectures

Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), represents a significant leap forward from conventional free-radical polymerization. researchgate.net Techniques such as Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain Transfer (RAFT) allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. researchgate.netexlibrisgroup.com

While CRP methods have their own specific activation mechanisms, conventional radical initiators like peroxides play a crucial role in certain variations, particularly "reverse ATRP". In a typical reverse ATRP setup, a conventional initiator (e.g., a peroxide) is used alongside a transition-metal complex in its higher oxidation state (e.g., Cu(II)). cmu.edu The peroxide decomposes to generate radicals, which initiate polymerization. These growing polymer chains are then reversibly deactivated by the Cu(II) complex, establishing the controlled equilibrium essential for ATRP. cmu.edu

The integration of peroxydicarbonates like diisotridecyl peroxydicarbonate into such systems is a promising research avenue. Their predictable decomposition kinetics could be harnessed to initiate polymerization in a controlled manner within an ATRP or other CRP framework. This approach combines the reliability of traditional peroxide initiators with the precision of modern controlled polymerization techniques, enabling the synthesis of advanced block copolymers, star polymers, and other tailored architectures. researchgate.net Recent advancements have also focused on developing oxygen-tolerant ATRP systems, which simplifies the experimental setup and broadens the applicability of these methods for industrial-scale production. nih.govrsc.orgrsc.org

| CRP Technique | Role of Peroxide Initiator | Potential Advantages for Peroxydicarbonates |

| Reverse Atom Transfer Radical Polymerization (ATRP) | Generates initial radicals to begin polymerization in the presence of a deactivating higher-oxidation-state metal complex. cmu.edu | Tunable decomposition rates allow for controlled initiation; compatibility with a wide range of monomers. |

| Other CRP Architectures | Can serve as the primary source of radicals that are then mediated by a controlling agent (e.g., nitroxide, RAFT agent). | Potential for creating novel block copolymers by switching from free radical to a controlled mechanism. |

Exploration of this compound in Catalytic Transformations (e.g., C–H Functionalization)

The direct functionalization of carbon-hydrogen (C–H) bonds is a primary goal in modern organic synthesis, offering a more efficient way to build complex molecules. Many of these transformations proceed through radical mechanisms, where a C–H bond is broken via a hydrogen atom abstraction event to generate a carbon-centered radical, which is then functionalized. youtube.com

Organic peroxides are excellent sources of highly reactive radicals, making them ideal candidates for initiating such transformations. youtube.com The thermal or photochemical decomposition of a peroxydicarbonate produces alkoxycarboxy radicals, which can subsequently release CO₂ to form highly reactive alkyl radicals. These radicals are potent hydrogen abstractors and can initiate C–H functionalization cascades.

Future research will likely explore the use of this compound as a radical initiator for a variety of catalytic C–H functionalization reactions. This could involve:

Alkane Functionalization: Using the initiator to generate radicals that can abstract hydrogen from simple alkanes, creating a pathway for oxidation, amination, or carbon-carbon bond formation.

Late-Stage Functionalization: Applying this method to complex molecules, such as drug candidates or natural products, to modify their structure at a late stage, accelerating the discovery of new derivatives with improved properties.

Synergy with Photoredox Catalysis: Investigating the combination of peroxydicarbonate decomposition with photoredox catalysts to enable novel and selective C–H functionalization pathways under mild conditions. nih.gov

While transition metals and enzymes are common catalysts for these reactions, the use of a simple organic peroxide initiator like this compound could offer a cost-effective and metal-free alternative for certain applications. nih.gov

Advanced Computational Chemistry for Predicting Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical compounds, including reactive species like organic peroxides. nih.gov Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory are used to model reaction mechanisms and predict energetic barriers, providing insights that are difficult to obtain through experimentation alone. nih.govacs.org

For peroxydicarbonates, computational studies are crucial for several areas of research:

Decomposition Pathways: DFT calculations can elucidate the mechanism of thermal decomposition, determining whether the O–O bond breaks in a concerted or stepwise fashion. These models can predict the activation energies for different decomposition pathways, which is critical for understanding initiator efficiency. nih.govacs.org

Substituent Effects: Computational models can predict how the nature of the alkyl group (like the isodecyl group) influences the stability and reactivity of the peroxydicarbonate. This allows for the rational design of next-generation initiators with tailored decomposition temperatures and radical flux. nih.gov

Solvent Effects: The influence of the reaction medium on decomposition kinetics can be modeled, helping to select the optimal solvent for a specific polymerization or catalytic reaction to enhance selectivity and yield. nih.gov

Predicting Energetic Properties: For novel peroxide compounds, computational screening can assess energetic potential and thermal stability, ensuring safer development and handling protocols. nih.gov

By applying these advanced computational methods to this compound, researchers can gain a fundamental understanding of its reactivity and selectivity, accelerating the development of its applications in both polymerization and fine chemical synthesis. nih.gov

| Computational Method | Application to Peroxydicarbonates | Insights Gained |

| Density Functional Theory (DFT) | Modeling decomposition mechanisms, calculating activation energies. nih.govnih.gov | Understanding of reaction pathways (stepwise vs. concerted), prediction of reactivity and half-life. |

| Møller-Plesset Perturbation Theory | High-accuracy energy calculations for decomposition pathways. nih.govacs.org | Refined energetic data, validation of DFT results. |

| Implicit Solvation Models (e.g., SMD) | Simulating the effect of different solvents on reaction energetics. nih.gov | Prediction of solvent influence on reaction rates and selectivity. |

Sustainable Manufacturing and Application of Peroxydicarbonates in Green Chemistry Initiatives

Green chemistry principles aim to reduce the environmental impact of chemical processes through waste prevention, energy efficiency, use of renewable feedstocks, and design of safer chemicals. nih.gov The manufacturing and application of peroxydicarbonates are being increasingly viewed through this lens.

Future research in this domain focuses on:

Greener Synthesis Routes: Developing manufacturing processes for this compound that minimize waste, avoid hazardous solvents, and use catalytic methods to improve atom economy.

Application in Green Solvents: Exploring the use of peroxydicarbonate initiators in environmentally benign reaction media, such as water or supercritical carbon dioxide, for polymerization. nih.gov This reduces reliance on volatile organic compounds (VOCs).

Designing for Degradability: As part of a circular economy, research into polymers from renewable monomers initiated by peroxydicarbonates could lead to more sustainable and degradable materials.

Safer Formulations: The development of aqueous suspensions or phlegmatized formulations of peroxides reduces hazards associated with transport, storage, and handling, which is a core principle of green chemistry focused on accident prevention.

By integrating these green chemistry principles, the entire lifecycle of peroxydicarbonates, from their synthesis to their final application, can be made more sustainable, aligning with global efforts to reduce the environmental footprint of the chemical industry.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing diisotridecyl peroxydicarbonate while ensuring stability?

- This compound is typically synthesized via esterification of peroxydicarbonic acid with isotridecanol under controlled low-temperature conditions (<10°C) to minimize premature decomposition. Stabilizing agents like hydroperoxides (e.g., ROOH, where R is an organic group with ≤40 carbons) are often added at ≥0.03% to inhibit self-accelerating exothermic reactions . Reaction vessels should be equipped with cooling systems, and inert atmospheres (e.g., nitrogen) are critical to avoid side reactions. Post-synthesis, dispersions in water or diluents (e.g., Type A/B) are used to stabilize the compound for storage .

Q. How do concentration and diluent type affect the thermal stability of this compound?

- Thermal stability is inversely proportional to concentration. For example:

Advanced Research Questions

Q. What mechanistic insights explain contradictory decomposition rates of this compound in polar vs. nonpolar solvents?

- In polar solvents (e.g., water), hydrogen bonding stabilizes the peroxydicarbonate group, delaying decomposition. In nonpolar solvents (e.g., pentane), radical-initiated chain reactions dominate, accelerating breakdown. For example, gas chromatography of cross-carbonate formation in pentane (e.g., isopropyl sec-butyl carbonate) reveals solvent-dependent radical recombination pathways . Contradictions in published decomposition rates often arise from solvent purity or trace metal contaminants, which catalyze radical generation.

Q. How can crossover experiments resolve uncertainties in radical initiation efficiency during polymerization?

- Crossover studies using equimolar mixtures of diisotridecyl and dialkyl peroxydicarbonates (e.g., di-sec-butyl) with radical scavengers (e.g., triphenylphosphine) allow quantification of cross-carbonate formation. This reveals:

- Relative radical flux from each initiator.

- Chain-transfer efficiency via GC-MS analysis of cross-products .

- Example data for diisotridecyl/di-sec-butyl mixtures:

| Initiator Pair | Cross-Carbonate Yield (%) | Radical Selectivity (k₁/k₂) |

|---|---|---|

| Diisotridecyl + Di-sec-butyl | 18–22 | 1.3–1.7 |

Q. What strategies mitigate conflicting data on initiator efficiency in crosslinking polymerizations?

- Discrepancies in reported initiator efficiency (e.g., 0.4–0.7 in diallyl isophthalate systems) arise from:

- Viscosity effects : High monomer viscosity reduces radical mobility, lowering apparent efficiency.

- Oxygen inhibition : Residual oxygen in reaction vessels quenches primary radicals.

- Solutions:

- Use FT-IR to track allyl group consumption in real-time .

- Optimize degassing protocols (e.g., freeze-pump-thaw cycles) .

Methodological Considerations

Q. How should researchers design DSC experiments to characterize decomposition kinetics accurately?

- Protocol :

Prepare 2–5 mg samples in hermetically sealed pans.

Use heating rates of 2–10°C/min under nitrogen flow (50 mL/min).

Analyze exothermic peaks (ΔH) and calculate activation energy via Kissinger or Ozawa methods .

- Pitfalls :

- Overlapping exotherms from impurities require high-purity solvents (≥99.9%).

- Sample homogeneity impacts reproducibility.

Q. What analytical techniques validate the purity of this compound dispersions?

- HPLC-MS : Identifies trace peroxydicarbonic acid byproducts.

- NMR : Confirms ester linkage integrity (δ 4.2–4.5 ppm for –O–CO–O– groups).

- TGA : Correlates residual mass with diluent content (e.g., Type A/B ≥48% in ≤52% active dispersions) .

Contradiction Analysis

Q. Why do some studies report safe handling at -10°C while others mandate -20°C for this compound?

- Discrepancies stem from differing diluent systems:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.